molecular formula C6H6N4O B117491 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one CAS No. 150017-69-9

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B117491
CAS No.: 150017-69-9
M. Wt: 150.14 g/mol
InChI Key: RBOHIPXNZDKIOW-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,2,4]triazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting target for synthetic and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions usually require heating under reflux for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]triazines
  • Thieno[2,3-b]pyridines
  • 1,3,4-Thiadiazoles

Uniqueness

5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific structural features and the presence of a methyl group at the 5-position.

Properties

IUPAC Name

5-methyl-3H-pyrazolo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-8-10-5(4)6(11)7-3-9-10/h2-3H,1H3,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOHIPXNZDKIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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